Para-Br as a Superior Cross-Coupling Handle
The 4-bromophenyl substituent in the target compound provides a versatile synthetic handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig), enabling late-stage diversification into biaryl and aniline derivatives [1]. The C(sp2)-Br bond has a significantly lower bond dissociation energy and higher reactivity in oxidative addition with Pd(0) compared to C-Cl or C-F bonds. The unsubstituted phenyl analog (CAS 41463-86-9) lacks this reactive site entirely, and the 4-fluorophenyl analog (J-GLOBAL ID 200907020729719057) is inert under standard Suzuki conditions [2].
| Evidence Dimension | Reactivity in Pd-catalyzed cross-coupling (oxidative addition step) |
|---|---|
| Target Compound Data | C(sp2)-Br bond; BDE ≈ 337 kJ/mol; reactive with Pd(PPh3)4 at 25-80 °C |
| Comparator Or Baseline | 4-H analog: no reactive C-X bond; 4-F analog: C-F BDE ≈ 485 kJ/mol, unreactive under standard Suzuki conditions; 4-Cl analog: C-Cl BDE ≈ 398 kJ/mol, requires higher temperatures or specialized ligands |
| Quantified Difference | The C-Br bond enables oxidative addition at rates approximately 10^2-10^4 times faster than the C-Cl bond, while the C-F bond is essentially inert under standard cross-coupling conditions [3]. |
| Conditions | Standard Suzuki-Miyaura conditions: Pd(PPh3)4, Na2CO3, DME/H2O, 80 °C |
Why This Matters
For procurement decisions in drug discovery, the 4-bromophenyl compound is the only member of its analog series that enables direct and efficient late-stage diversification via cross-coupling, significantly expanding accessible chemical space.
- [1] Chemoenzymatic Synthesis of an Odanacatib Precursor through a Suzuki-Miyaura Cross-Coupling and Bioreduction Sequence. (2019). Chemistry – A European Journal. Demonstrates cross-coupling of 1-(4-bromophenyl)-2,2,2-trifluoroethanone with 4-(methylsulfonyl)phenylboronic acid in aqueous medium. View Source
- [2] J-GLOBAL. 1-(4-Fluorophenyl)-3-hydroxy-4,4,4-trifluoro-2-butene-1-one. Chemical Substance Information. J-GLOBAL ID: 200907020729719057. View Source
- [3] Grushin, V. V., & Alper, H. (1999). Transformations of Chloroarenes, Catalyzed by Transition-Metal Complexes. Chemical Reviews, 94(4), 1047–1062. (Establishes relative reactivity order of aryl halides in oxidative addition). View Source
